2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide
Description
2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a pyridine core substituted with a sulfonamide group at position 3 and an aniline moiety at position 2, modified with a chlorine atom and a methyl group at the 3- and 4-positions of the phenyl ring, respectively. Sulfonamide compounds are widely utilized in herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Properties
IUPAC Name |
2-(3-chloro-4-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-4-5-9(7-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMXXHHREHBPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of specific kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
The compound’s structural analogs include sulfonylurea herbicides and other pyridine-sulfonamide derivatives. Key comparisons are outlined below:
Structural Analysis
Key Observations :
- Pyridine vs.
- Substituent Effects : The 3-chloro-4-methylphenyl group in the target compound may confer distinct lipophilicity compared to trifluoromethyl (pyroxsulam) or ethylsulfonyl (rimsulfuron) groups, influencing solubility and membrane permeability .
Biochemical Activity
- ALS Inhibition: Pyroxsulam and rimsulfuron are confirmed ALS inhibitors, with pyroxsulam’s trifluoromethyl group enhancing binding affinity to the enzyme’s active site . The target compound’s unmodified pyridine ring and phenylamino group may reduce potency compared to urea-linked derivatives (e.g., sulfosulfuron) .
- Selectivity : Sulfonylureas like rimsulfuron exhibit crop selectivity due to metabolic detoxification in tolerant species. The absence of a urea bridge in the target compound may limit such selectivity .
Biological Activity
2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C12H12ClN3O2S, is known for its potential therapeutic applications, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 297.76 g/mol
- CAS Number : 1340938-22-8
The compound features a pyridine ring substituted with a sulfonamide group and a chloro-methylphenyl moiety, which contributes to its biological efficacy.
The mechanism of action of this compound involves:
- Enzyme Inhibition : It acts by mimicking natural substrates, thereby inhibiting specific enzymes crucial for various biochemical pathways.
- Cell Signaling Modulation : The compound may interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of sulfonamides can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MICs) reported as low as 3.12 μg/mL against Staphylococcus aureus .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) at concentrations around 10 μM .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-3-amino-4-methylpyridine | C11H12ClN3O2S | Moderate antimicrobial |
| 3-Bromo-4-picoline | C10H9BrN | Anticancer activity |
| 2-(4-Methylphenyl)amino-pyridine | C12H14N2O2S | Antimicrobial |
The unique structural features of this compound contribute to its distinct biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
